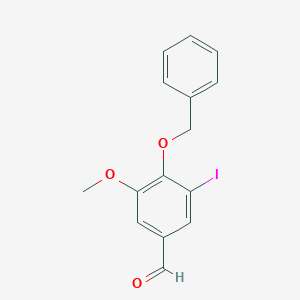

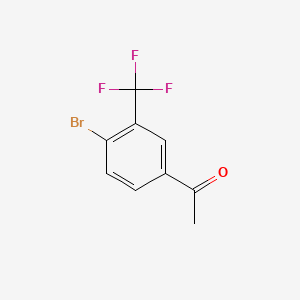

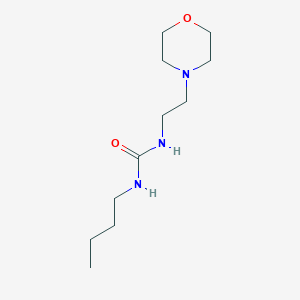

![molecular formula C25H25N3OS B3033875 2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242857-58-4](/img/structure/B3033875.png)

2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Descripción general

Descripción

2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a benzylpiperidine and a methylphenyl group.

Mecanismo De Acción

Target of Action

The primary target of this compound is the EZH2 enzyme and Cytochrome bd oxidase (Cyt-bd) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Cyt-bd is an oxidase found in Mycobacterium tuberculosis, playing a crucial role in its energy metabolism .

Mode of Action

This compound acts as an inhibitor of both EZH2 and Cyt-bd . By binding to these enzymes, it prevents their normal function, leading to changes in cellular processes. For instance, inhibition of EZH2 can lead to changes in gene expression, while inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . On the other hand, the inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, affecting its survival and proliferation .

Result of Action

The compound has shown antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . In the context of Mycobacterium tuberculosis, the compound has shown activity against different mycobacterial strains in an ATP depletion assay .

Análisis Bioquímico

Biochemical Properties

2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to inhibit the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the methylation of histone proteins and regulation of gene expression . By inhibiting EZH2, this compound can modulate the epigenetic landscape of cells, leading to changes in gene expression patterns. Additionally, it interacts with cytochrome bd oxidase in Mycobacterium tuberculosis, affecting the bacterial energy metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, particularly against lymphoma and leukemia cell lines . It induces apoptosis (programmed cell death) and inhibits cell migration, thereby reducing the metastatic potential of cancer cells. Furthermore, it influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression. Additionally, the compound interacts with cytochrome bd oxidase, inhibiting its function and disrupting the bacterial respiratory chain . These interactions highlight the compound’s potential as both an anticancer and antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with cytochrome bd oxidase also suggests its involvement in bacterial energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can influence its therapeutic efficacy and toxicity. Studies have shown that it accumulates in cancer cells, leading to higher local concentrations and enhanced antitumor activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and inhibits EZH2 activity . Additionally, it can be found in the mitochondria, where it affects the function of cytochrome bd oxidase . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Métodos De Preparación

The synthesis of 2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of piperidine with a benzyl halide to form the benzylpiperidine intermediate.

Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, to introduce the methylphenyl group onto the thieno[3,2-d]pyrimidine core.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

Biology: It has shown potential as an inhibitor of specific enzymes or receptors, making it a candidate for further biological studies.

Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

Industry: It can be used in the development of new materials or as a component in chemical processes.

Comparación Con Compuestos Similares

2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the position of the thiophene ring fusion.

4-benzoylpiperidine Derivatives: These compounds share the benzylpiperidine moiety but have different core structures.

Tetrahydropyrido[4′,3′4,5]thieno[2,3-d]pyrimidines: These compounds have a similar fused ring system but differ in the specific substituents and their positions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Propiedades

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS/c1-17-6-5-9-20(14-17)21-16-30-23-22(21)26-25(27-24(23)29)28-12-10-19(11-13-28)15-18-7-3-2-4-8-18/h2-9,14,16,19H,10-13,15H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPUSWIBHXXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)

![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)